1-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
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Description
1-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H19N9O3 and its molecular weight is 397.399. The purity is usually 95%.
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Scientific Research Applications
Heteroaromatization in Synthesis
The compound is involved in heteroaromatization processes, leading to the synthesis of novel pyrimidine derivatives, such as [1,2,4]triazolo[1,5-c]pyrimidines, which display antimicrobial activity. This exemplifies its role in creating biologically active compounds (El-Agrody et al., 2001).
Enzyme Inhibitor Development
In herbicide research, derivatives of the compound are used to optimize protoporphyrinogen IX oxidase inhibitors. This leads to the discovery of compounds with high weed control potency, demonstrating its application in agricultural chemistry (Wang et al., 2021).
Synthesis of Antagonists
Derivatives of this compound play a role in synthesizing potent antagonists for specific receptors, like 5-HT2 receptor antagonists. This indicates its potential in developing drugs for neurological disorders (Watanabe et al., 1992).
Novel Derivatives for Antimicrobial Use
The compound is foundational in synthesizing novel heterocyclic compounds with antimicrobial properties. This includes the creation of derivatives like chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, showcasing its importance in pharmaceutical research (Allehyani, 2022).
Properties
IUPAC Name |
1-[3-oxo-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9O3/c27-15-3-5-25(17(29)20-15)6-4-16(28)24-9-7-23(8-10-24)13-1-2-14(22-21-13)26-12-18-11-19-26/h1-3,5,11-12H,4,6-10H2,(H,20,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPXFCJWUOWZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CCN4C=CC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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